molecular formula C9H10ClN B14031507 2-Chloro-4-cyclopropyl-6-methylpyridine

2-Chloro-4-cyclopropyl-6-methylpyridine

Cat. No.: B14031507
M. Wt: 167.63 g/mol
InChI Key: BGJNUWMYGPFBOE-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropyl-6-methylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropyl-6-methylpyridine can be achieved through several methods. One common approach involves the cyclopropylation of 2-chloro-6-methylpyridine. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of different hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Hydrogenated pyridine derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropyl-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-6-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Similar structure but lacks the cyclopropyl group.

    4-Cyclopropylpyridine: Lacks the chlorine and methyl groups.

    2-Chloro-4-methylpyridine: Lacks the cyclopropyl group.

Uniqueness

2-Chloro-4-cyclopropyl-6-methylpyridine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyl-6-methylpyridine

InChI

InChI=1S/C9H10ClN/c1-6-4-8(7-2-3-7)5-9(10)11-6/h4-5,7H,2-3H2,1H3

InChI Key

BGJNUWMYGPFBOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C2CC2

Origin of Product

United States

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